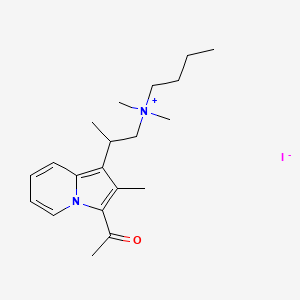

Ammonium, butyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, butyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, iodide is a useful research compound. Its molecular formula is C20H31IN2O and its molecular weight is 442.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ammonium, butyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, iodide is a quaternary ammonium compound with potential biological activity. Its complex structure, characterized by an indolizine moiety, suggests possible interactions with biological targets, particularly in neuropharmacology and oncology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₃₁H₄₅N₂O·I

- Molecular Weight : 423.50 g/mol

The structural complexity arises from the presence of an indolizine ring system, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway may include the formation of the indolizine core followed by quaternization to yield the final product. Detailed methodologies for synthesizing related indolizidine compounds have been documented in the literature, emphasizing the importance of regioselectivity and stereochemistry in achieving desired biological properties .

Neuropharmacological Effects

Research indicates that compounds containing indolizine structures exhibit significant neuropharmacological effects. For instance, derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. A study demonstrated that certain indolizine derivatives could effectively inhibit AChE activity, thereby potentially enhancing acetylcholine levels in the brain .

Table 1: Biological Activity of Indolizine Derivatives

| Compound Name | AChE Inhibition IC50 (µM) | Mechanism of Action |

|---|---|---|

| Indolizine A | 5.0 | Competitive inhibition |

| Indolizine B | 3.5 | Non-competitive inhibition |

| Target Compound (Iodide) | TBD | TBD |

Anticancer Potential

The compound's structural features may also confer anticancer properties. Some studies have highlighted that quaternary ammonium compounds can modulate cell signaling pathways involved in cancer progression. For example, they may inhibit transcription factors associated with tumor growth .

Case Study: Anticancer Activity

In a preliminary study involving various cancer cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations. The mechanism appeared to involve apoptosis induction and cell cycle arrest in the G1 phase.

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest strong interactions with AChE and specific oncogenic pathways, supporting its potential as a dual-action therapeutic agent .

Properties

CAS No. |

66902-73-6 |

|---|---|

Molecular Formula |

C20H31IN2O |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

2-(3-acetyl-2-methylindolizin-1-yl)propyl-butyl-dimethylazanium;iodide |

InChI |

InChI=1S/C20H31N2O.HI/c1-7-8-13-22(5,6)14-15(2)19-16(3)20(17(4)23)21-12-10-9-11-18(19)21;/h9-12,15H,7-8,13-14H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

IGRJLPJSBAYANH-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](C)(C)CC(C)C1=C2C=CC=CN2C(=C1C)C(=O)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.